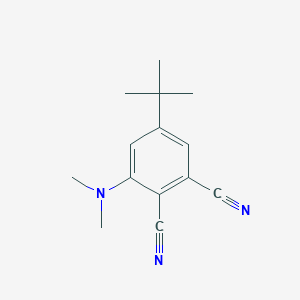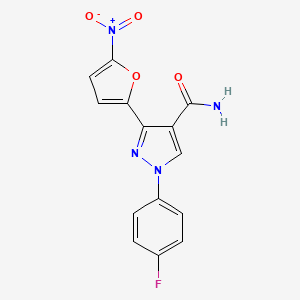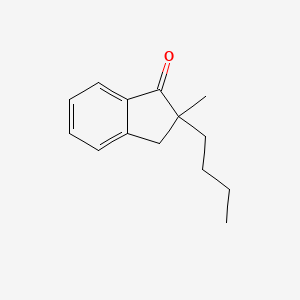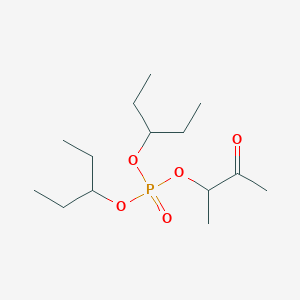
3-Oxobutan-2-yl dipentan-3-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxobutan-2-yl dipentan-3-yl phosphate is a chemical compound with the molecular formula C12H23O6P. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutan-2-yl dipentan-3-yl phosphate typically involves the reaction of 3-oxobutan-2-yl chloride with dipentan-3-yl phosphate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxobutan-2-yl dipentan-3-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Oxobutan-2-yl dipentan-3-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 3-Oxobutan-2-yl dipentan-3-yl phosphate involves its interaction with specific molecular targets and pathways. It can act as a catalyst or inhibitor in various biochemical reactions, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxobutan-2-yl dipentan-3-yl phosphate: Known for its unique structure and properties.
3-Oxobutan-2-yl dipentan-3-yl sulfate: Similar in structure but with different functional groups.
3-Oxobutan-2-yl dipentan-3-yl nitrate: Another similar compound with distinct chemical properties.
Uniqueness
This compound stands out due to its specific phosphate group, which imparts unique reactivity and applications compared to its sulfate and nitrate counterparts .
Propiedades
Número CAS |
61010-64-8 |
|---|---|
Fórmula molecular |
C14H29O5P |
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
3-oxobutan-2-yl dipentan-3-yl phosphate |
InChI |
InChI=1S/C14H29O5P/c1-7-13(8-2)18-20(16,17-12(6)11(5)15)19-14(9-3)10-4/h12-14H,7-10H2,1-6H3 |
Clave InChI |
HOMFYAMFCJPWGG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OP(=O)(OC(C)C(=O)C)OC(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


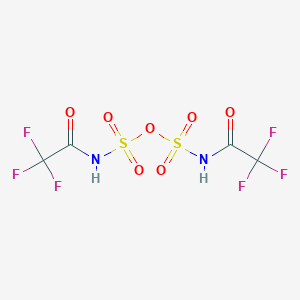

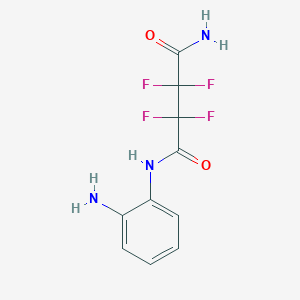
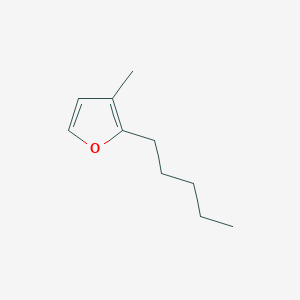
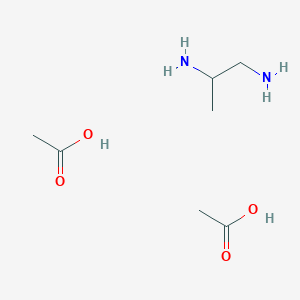
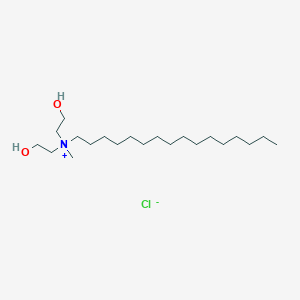

![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
